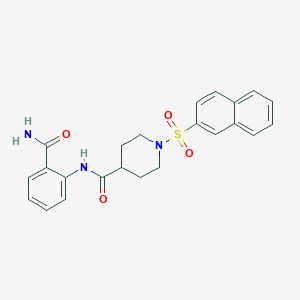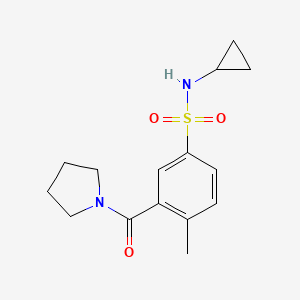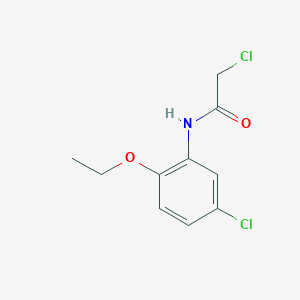
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, also known as DOPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives, which have been found to exhibit a range of biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act through modulation of the immune system and inhibition of pro-inflammatory cytokines. It has also been reported to have an effect on the opioid system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Studies have shown that 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide exhibits a range of biochemical and physiological effects, including inhibition of nitric oxide production, reduction in pro-inflammatory cytokine levels, and modulation of the immune response. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its well-defined chemical structure makes it easier to study its mechanism of action and biochemical effects. However, one limitation of using 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide, including:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Investigation of its potential use in the treatment of various diseases, including cancer and chronic pain.
3. Development of more efficient and cost-effective synthesis methods to increase its availability for research.
4. Exploration of its potential use in combination with other therapeutic agents to enhance its efficacy.
5. Investigation of its toxicity and safety profile to ensure its suitability for clinical use.
In conclusion, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its biochemical and physiological effects, as well as its mechanism of action, make it an interesting subject for further research. However, more studies are needed to fully understand its therapeutic potential and ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide, followed by cyclization with acetic anhydride and pyrrolidine. The resulting product is then purified through recrystallization to yield 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide in high purity.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been studied extensively for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4-pyridyl)-3-pyrrolidinecarboxamide has been shown to have antitumor activity, suggesting its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-3-4-15(16(10-14)25-2)21-11-12(9-17(21)22)18(23)20-13-5-7-19-8-6-13/h3-8,10,12H,9,11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPZZFSWTHVQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7456180.png)

![3'-[(E)-3-phenylprop-2-enyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7456211.png)